molecular formula C25H26N2O3 B214072 {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE

{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B214072
M. Wt: 402.5 g/mol
InChI Key: YPJIAILNNBJCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a benzoyl group and a methoxyphenoxy moiety

Preparation Methods

The synthesis of {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.

    Benzoylation: The methoxyphenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoylated product.

    Piperazine Coupling: The final step involves the coupling of the benzoylated intermediate with 4-phenylpiperazine under suitable reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of {4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

{4-[(3-METHOXYPHENOXY)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:

    1-{4-[(3-Hydroxyphenoxy)methyl]benzoyl}-4-phenylpiperazine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-{4-[(3-Chlorophenoxy)methyl]benzoyl}-4-phenylpiperazine: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

    1-{4-[(3-Methylphenoxy)methyl]benzoyl}-4-phenylpiperazine: The methyl group may alter the compound’s steric and electronic properties, impacting its behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

[4-[(3-methoxyphenoxy)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H26N2O3/c1-29-23-8-5-9-24(18-23)30-19-20-10-12-21(13-11-20)25(28)27-16-14-26(15-17-27)22-6-3-2-4-7-22/h2-13,18H,14-17,19H2,1H3

InChI Key

YPJIAILNNBJCKN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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